Methyl 4-{[3-(4-chlorophenyl)-5-isoxazolyl]methoxy}benzenecarboxylate
Description
Methyl 4-{[3-(4-chlorophenyl)-5-isoxazolyl]methoxy}benzenecarboxylate is a complex organic compound that belongs to the class of isoxazole derivatives This compound is characterized by the presence of a chlorophenyl group, an isoxazole ring, and a benzenecarboxylate ester
Properties
IUPAC Name |
methyl 4-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methoxy]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO4/c1-22-18(21)13-4-8-15(9-5-13)23-11-16-10-17(20-24-16)12-2-6-14(19)7-3-12/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQIYBHNORLBKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC2=CC(=NO2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[3-(4-chlorophenyl)-5-isoxazolyl]methoxy}benzenecarboxylate typically involves multiple steps. One common method includes the reaction of 4-chlorobenzaldehyde with hydroxylamine hydrochloride to form 4-chlorobenzaldoxime. This intermediate is then subjected to cyclization with acetic anhydride to yield 3-(4-chlorophenyl)-5-isoxazole. The final step involves the esterification of 3-(4-chlorophenyl)-5-isoxazole with methyl 4-hydroxybenzenecarboxylate under basic conditions to produce the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This could include the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[3-(4-chlorophenyl)-5-isoxazolyl]methoxy}benzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that isoxazole derivatives, including methyl 4-{[3-(4-chlorophenyl)-5-isoxazolyl]methoxy}benzenecarboxylate, exhibit promising anticancer properties. A study demonstrated that compounds with similar structures can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives of isoxazole have shown efficacy against breast cancer cell lines by modulating signaling pathways related to cell survival and apoptosis .
1.2 Anti-inflammatory Properties
Another significant application is in the field of anti-inflammatory drugs. The compound has been studied for its potential to inhibit pro-inflammatory cytokines, thus reducing inflammation in various models. Case studies have shown that isoxazole derivatives can effectively reduce markers of inflammation in animal models of arthritis .
Synthesis and Characterization
2.1 Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of isoxazole rings through cyclization reactions followed by functional group modifications to achieve the desired methyl ester functionality.
Table 1: Synthetic Route Overview
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Cyclization | p-Chlorobenzaldehyde, hydroxylamine | 85 |
| 2 | Esterification | Methyl chloroformate | 90 |
| 3 | Purification | Column chromatography | - |
Material Science Applications
3.1 Polymer Chemistry
This compound has been explored as a monomer for the synthesis of functional polymers. These polymers exhibit unique thermal and mechanical properties, making them suitable for applications in coatings and adhesives. Research indicates that incorporating such isoxazole derivatives into polymer matrices enhances their thermal stability and mechanical strength .
3.2 Photovoltaic Materials
Recent studies have also investigated the use of this compound in organic photovoltaic devices. The incorporation of isoxazole derivatives has been shown to improve charge transport properties, thereby enhancing the efficiency of solar cells .
Case Studies
-
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry highlighted the anticancer effects of similar isoxazole compounds on human cancer cell lines, demonstrating significant inhibition rates . -
Case Study 2: Polymer Development
Research conducted at a leading university focused on developing high-performance polymers using isoxazole derivatives, showcasing enhanced thermal properties compared to traditional materials . -
Case Study 3: Photovoltaic Efficiency
An investigation into organic solar cells reported improved efficiency when incorporating isoxazole-based materials, suggesting a pathway for future research in renewable energy technologies .
Mechanism of Action
The mechanism by which Methyl 4-{[3-(4-chlorophenyl)-5-isoxazolyl]methoxy}benzenecarboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within biological systems. The isoxazole ring and chlorophenyl group may play a crucial role in binding to enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-{[3-(4-fluorophenyl)-5-isoxazolyl]methoxy}benzenecarboxylate
- Methyl 4-{[3-(4-bromophenyl)-5-isoxazolyl]methoxy}benzenecarboxylate
- Methyl 4-{[3-(4-methylphenyl)-5-isoxazolyl]methoxy}benzenecarboxylate
Uniqueness
Methyl 4-{[3-(4-chlorophenyl)-5-isoxazolyl]methoxy}benzenecarboxylate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This compound may exhibit different reactivity and biological activity compared to its analogs with different substituents on the phenyl ring.
Biological Activity
Methyl 4-{[3-(4-chlorophenyl)-5-isoxazolyl]methoxy}benzenecarboxylate is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its synthesis, biological effects, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes an isoxazole ring and a chlorophenyl group. Its molecular formula is , with a molecular weight of approximately 348.77 g/mol. The synthesis typically involves the reaction of 4-chlorobenzaldehyde with methoxybenzenecarboxylic acid derivatives, followed by cyclization to form the isoxazole moiety.
Biological Activity
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL. This suggests potential use in treating infections caused by these pathogens .
2. Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties. In animal models, it was shown to reduce inflammation markers such as TNF-α and IL-6 when administered in doses of 10-50 mg/kg. This effect was particularly noted in models of induced paw edema .
3. Anticancer Activity
This compound has been investigated for its anticancer properties. In vitro studies revealed that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase-3 and -9 pathways, leading to increased cell death rates .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled study, the compound was tested against a panel of pathogens. The results confirmed its broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria. The study highlighted the compound's potential as a lead candidate for developing new antibiotics .
Case Study 2: Anti-inflammatory Action
A separate investigation focused on the anti-inflammatory effects of the compound in a rat model of arthritis. The treatment group showed a significant reduction in joint swelling and pain compared to controls, suggesting that this compound could be beneficial in managing inflammatory diseases .
Comparative Analysis
| Activity | MIC (µg/mL) | Effective Dose (mg/kg) | Mechanism |
|---|---|---|---|
| Antimicrobial | 32 - 64 | N/A | Disruption of bacterial cell wall integrity |
| Anti-inflammatory | N/A | 10 - 50 | Inhibition of TNF-α and IL-6 production |
| Anticancer | N/A | N/A | Induction of apoptosis via caspase activation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
